4-Bromo-2-methylisoindolin-1-one
Overview
Description
4-Bromo-2-methylisoindolin-1-one is a synthetic organic compound classified within the isoindoline family. It is characterized by a bromine substitution at the 4-position and a ketone functionality at the 1-position. This compound has the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a valuable intermediate in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 4-Bromo-2-methylisoindolin-1-one typically involves a two-step process. The first step involves the bromination of a suitable precursor, such as methyl 3-bromo-2-(bromomethyl)benzoate, using N-Bromosuccinimide in the presence of benzoyl peroxide as a catalyst . The second step involves cyclization to form the isoindolinone structure. This compound can also be synthesized through other methods involving different starting materials and reaction conditions, depending on the desired yield and purity.
Chemical Reactions Analysis
4-Bromo-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone functionality at the 1-position can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-Bromosuccinimide for bromination, benzoyl peroxide as a catalyst, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substitution and ketone functionality allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
4-Bromo-2-methylisoindolin-1-one can be compared with other similar compounds, such as:
4-Bromoisoindolin-1-one: Similar structure but lacks the methyl group at the 2-position.
2-Methylisoindolin-1-one: Similar structure but lacks the bromine substitution at the 4-position.
4-Chloro-2-methylisoindolin-1-one: Similar structure but with a chlorine substitution instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-bromo-2-methyl-3H-isoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-7-6(9(11)12)3-2-4-8(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZVGCFIFFWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619882 | |
Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435273-55-5 | |
Record name | 4-Bromo-2-methylisoindolin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=435273-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methylisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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